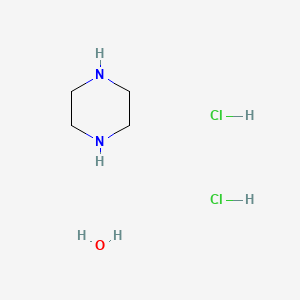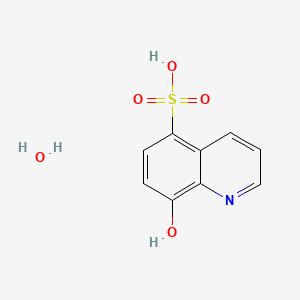
8-hydroxyquinoline-5-sulfonic Acid Hydrate
Overview
Description
8-Hydroxyquinoline-5-sulfonic acid hydrate, also known as 8-HQS, is a chemical compound with the empirical formula C9H7NO4S · xH2O . It is used as a reagent for the determination of trace metals and as a pre- and post-column reagent for fluorescence detection of metal ions .
Synthesis Analysis
The synthesis of compounds involving 8-hydroxyquinoline-5-sulfonic acid is intricate, often involving reactions with other chemicals. For instance, its combination with pyridineboronic acids leads to zwitterionic monoboron complexes.Molecular Structure Analysis
The molecular structure of 8-HQS can be viewed using Java or Javascript . The compound is made up of two rings: a phenol ring fused with a pyridine ring .Chemical Reactions Analysis
8-HQS participates in various chemical reactions, forming complexes with metals and other compounds. For instance, it forms anionic complexes with metals like cobalt, zinc, cadmium, and lead, which show affinity for anion-exchange resins. In a study, a cocrystal of 8-HQS and 5-chloro-8-hydroxyquinoline (CHQ) was formed using a solvent-assisted co-grinding method .Physical And Chemical Properties Analysis
8-HQS has a melting point of over 300 °C . The crystal structure of its adduct hydrate shows extensive hydrogen bonding. The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .Scientific Research Applications
Fluorescent Indicator in Titration
8-Hydroxyquinoline-5-sulfonic acid hydrate is used as a fluorescent indicator in titrations. The fluorescence of its metal complexes disappears upon titration with a stronger, non-fluorescing complexing agent, marking endpoints in complexometric and acid-base titrations (Bishop, 1963).
Analytical Method for Cation Mixtures
The fluorescence of cation complexes with 8-hydroxyquinoline-5-sulfonic acid is utilized in the analytical method for cation mixtures, especially for small or dilute samples. This method is particularly effective for transition elements (Bishop, 1963).
Optrode Material for Metal Ion Detection
This compound is significant in the development of optrode materials for detecting transition metal ions. 8-Hydroxyquinoline-5-sulfonic-acid-doped silicate gel exhibits characteristics suitable for this purpose, particularly in detecting aqueous divalent zinc and cadmium species (Arbuthnot et al., 1994).
Ion-Exchange Properties
It is used in synthesizing copolymer resins with specific ion-exchange properties. These resins demonstrate selective chelating ion-exchange capabilities for certain metals, offering potential applications in various industrial and environmental sectors (Mane et al., 2009).
Metal Complexation in Environmental Science
The interaction of 8-hydroxyquinolines with metals like copper is crucial in understanding the bioavailability and toxicity of metal-organic mixtures. Studies on these interactions contribute to environmental science and toxicology (Kaiser & Escher, 2006).
Development of Nanocatalysts
8-Hydroxyquinoline-5-sulfonic acid mesoporous silica is employed as an efficient nanocatalyst for synthesizing 2-thiohydantoin derivatives. This application underlines its role in catalyzing organic reactions, particularly in solvent-free conditions (Fathi Vavsari et al., 2016).
Synthesis and Luminescence Properties of Complexes
The compound is used in the synthesis of monoboron complexes, demonstrating unique luminescence properties. These properties are studied for potential applications in optoelectronics and sensor technology (Ruelas-Álvarez et al., 2022).
Fluorescence Enhancement in Solvents
Studies have shown that 8-hydroxyquinoline-5-sulfonic acid complexes can enhance fluorescence in various solvents. This enhancement is particularly notable in micellar and hydroorganic solvents, with applications in analytical chemistry (Phillips et al., 1986).
Mechanism of Action
Target of Action
8-Hydroxyquinoline-5-sulfonic acid hydrate primarily targets metal ions. It acts as a chelating agent, binding to metal ions such as zinc, copper, and iron. These metal ions play crucial roles in various biological processes, including enzyme function and electron transport .
Mode of Action
The compound interacts with metal ions through its hydroxyl and sulfonic acid groups. By forming stable complexes with these ions, it effectively sequesters them, preventing their participation in biological reactions. This chelation can inhibit the activity of metalloenzymes and disrupt metal-dependent pathways .
Biochemical Pathways
The chelation of metal ions by this compound affects several biochemical pathways. For instance, it can inhibit the activity of metalloproteins involved in oxidative stress responses and DNA repair. This disruption can lead to an accumulation of reactive oxygen species (ROS) and DNA damage, ultimately affecting cell viability and function .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed through the gastrointestinal tract and distributed throughout the body, where it can chelate metal ions. Its metabolism primarily occurs in the liver, and it is excreted via the kidneys. The bioavailability of the compound is influenced by its ability to form complexes with metal ions, which can affect its absorption and distribution .
Result of Action
At the molecular level, the chelation of metal ions by this compound leads to the inhibition of metalloenzymes and disruption of metal-dependent pathways. This can result in increased oxidative stress, DNA damage, and impaired cellular functions. At the cellular level, these effects can lead to cell death or altered cell behavior, depending on the extent of metal ion chelation and the specific biological context .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors such as pH, temperature, and the presence of competing ions. For example, the compound’s chelating ability is optimal at certain pH levels, and extreme pH conditions can reduce its effectiveness. Additionally, high temperatures can lead to the degradation of the compound, while the presence of other chelating agents or high concentrations of metal ions can compete with its binding capacity .
: NIST Chemistry WebBook : SpringerLink : RSC Publishing : Fisher Scientific
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYGIQVWKDVTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058754 | |
| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
207386-92-3, 283158-18-9 | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207386-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0283158189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-5-quinolinesulfonic acid monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyquinoline-5-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-Hydroxyquinoline-5-sulfonic acid hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-HYDROXY-5-QUINOLINESULFONIC ACID MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85KC14Z44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



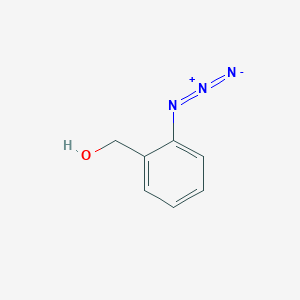
![Bicyclo[2.2.1]heptanemethanol](/img/structure/B3420942.png)
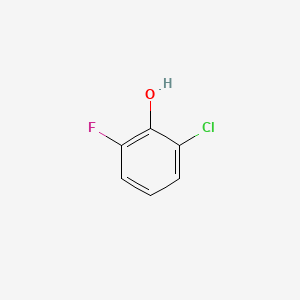
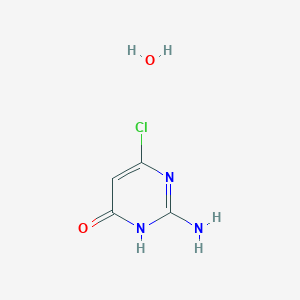

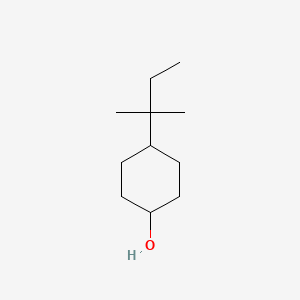

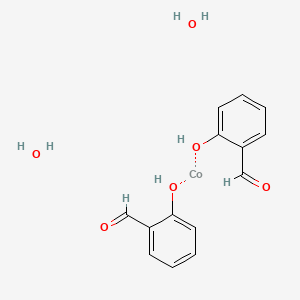



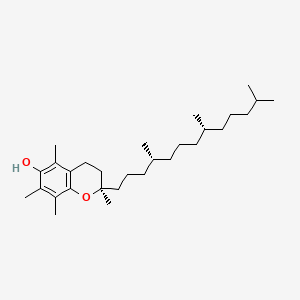
![Nickel(2+);6,15,24,33-tetraphenoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B3421034.png)
